3-Ethyl-1-methylcyclohexan-1-amine
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Overview
Description
3-Ethyl-1-methylcyclohexan-1-amine is an organic compound with the molecular formula C9H19N. It is a cyclohexane derivative where the amine group is substituted at the first carbon, with ethyl and methyl groups attached to the third and first carbons, respectively. This compound is part of the cycloalkane family, which are cyclic hydrocarbons with single bonds between carbon atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-methylcyclohexan-1-amine can be achieved through several methods. One common approach involves the alkylation of cyclohexanone followed by reductive amination. The process typically involves the following steps:
Alkylation: Cyclohexanone is reacted with ethyl bromide in the presence of a strong base like sodium hydride to form 3-ethylcyclohexanone.
Reductive Amination: The 3-ethylcyclohexanone is then subjected to reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-methylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted cyclohexane derivatives depending on the reagent used.
Scientific Research Applications
3-Ethyl-1-methylcyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of amine metabolism and enzyme interactions.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-methylcyclohexan-1-amine involves its interaction with biological targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. The compound may also interact with cell membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
3-Methylcyclohexanamine: Similar structure but lacks the ethyl group.
N-ethyl-3-methylcyclohexan-1-amine: Similar structure but with different substitution patterns.
Uniqueness
3-Ethyl-1-methylcyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
Molecular Formula |
C9H19N |
---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
3-ethyl-1-methylcyclohexan-1-amine |
InChI |
InChI=1S/C9H19N/c1-3-8-5-4-6-9(2,10)7-8/h8H,3-7,10H2,1-2H3 |
InChI Key |
QXSQMLIKHNKVTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC(C1)(C)N |
Origin of Product |
United States |
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